molecular formula C49H44BrN4O3PS6 B12385168 6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide

6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide

Cat. No.: B12385168
M. Wt: 1040.2 g/mol
InChI Key: KUVNBZQZWJEXSB-UHFFFAOYSA-M
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Description

The compound 6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide is a complex organic molecule with a unique structure This compound is characterized by its multiple tricyclic systems, triazole ring, and triphenylphosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of tricyclic systems, the introduction of cyano groups, and the attachment of the triazole ring and triphenylphosphonium group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple sulfur atoms in the tricyclic systems makes it susceptible to oxidation reactions.

    Reduction: The cyano groups can be reduced to amines under appropriate conditions.

    Substitution: The triazole ring and triphenylphosphonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction of the cyano groups would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of tricyclic systems and triazole rings with biological macromolecules. It can also serve as a model compound for investigating the effects of cyano groups and triphenylphosphonium moieties on biological activity.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials with specific properties. Its multiple functional groups make it a versatile starting material for the production of polymers, catalysts, and other high-value products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tricyclic systems and triazole ring can bind to proteins or nucleic acids, modulating their activity. The cyano groups and triphenylphosphonium moiety may also play a role in its biological effects by influencing the compound’s solubility, stability, and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;chloride
  • 6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;iodide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features. The presence of multiple tricyclic systems, cyano groups, and a triphenylphosphonium moiety distinguishes it from other similar compounds. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C49H44BrN4O3PS6

Molecular Weight

1040.2 g/mol

IUPAC Name

6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide

InChI

InChI=1S/C49H44N4O3PS6.BrH/c1-30-39(59-44-40(30)60-42-32(3)41(61-45(42)44)43-33(4)49-47(62-43)46-48(63(49,54)55)31(2)38(26-50)58-46)29-56-28-34-27-53(52-51-34)24-16-5-6-17-25-57(35-18-10-7-11-19-35,36-20-12-8-13-21-36)37-22-14-9-15-23-37;/h7-15,18-23,27H,5-6,16-17,24-25,28-29H2,1-4H3;1H/q+1;/p-1

InChI Key

KUVNBZQZWJEXSB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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